molecular formula C25H32ClN5O2 B1678010 Nefazodone CAS No. 83366-66-9

Nefazodone

Cat. No. B1678010
CAS RN: 83366-66-9
M. Wt: 470.0069
InChI Key: VRBKIVRKKCLPHA-UHFFFAOYSA-N
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Description

Nefazodone is an antidepressant used to treat mental depression . It is a phenylpiperazine compound and is related to trazodone . It has been described as a serotonin antagonist and reuptake inhibitor (SARI) due to its combined actions as a potent antagonist of the serotonin 5-HT 2A and 5-HT 2C receptors and weak serotonin–norepinephrine–dopamine reuptake inhibitor (SNDRI) .


Synthesis Analysis

A process for the preparation of Nefazodone hydrochloride involves direct conversion of semicarbazide dihydrochloride into Nefazodone hydrochloride .


Molecular Structure Analysis

Nefazodone has a molecular formula of C25H32ClN5O2 . It has some structural features similar to itraconazole .


Chemical Reactions Analysis

Nefazodone may increase the orthostatic hypotensive, hypotensive, and antihypertensive activities of Pizotifen. It may also decrease the excretion rate of Plazomicin which could result in a higher serum level .


Physical And Chemical Properties Analysis

Nefazodone has a molecular weight of 470.007 g/mol and a monoisotopic mass of 469.224457 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 599.6±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C .

Scientific Research Applications

Nefazodone in Treatment of Alcohol Dependence and Depression

Nefazodone, compared to naltrexone and placebo, showed no efficacy in treating alcohol dependence. However, its clinical utility is noted for its minimal adverse effects, suggesting a need for further exploration of its potential in different contexts beyond primary use as an antidepressant (Kranzler, Modesto-Lowe, & Kirk, 2000).

Impact on Sleep in Chronic Depression

Nefazodone has shown improvements in sleep quality in patients with chronic forms of major depression, highlighting its unique properties that may benefit disturbed sleep associated with depression. These findings suggest that Nefazodone could play a significant role in addressing sleep disturbances in depressive disorders (Manber et al., 2003).

Mitochondrial Dysfunction and Hepatotoxicity

Research has linked Nefazodone to mitochondrial dysfunction and hepatotoxicity, emphasizing the importance of understanding the drug's metabolic pathways and potential risks. This aspect of Nefazodone's pharmacology is crucial for predicting and mitigating adverse reactions in clinical settings (Silva et al., 2016).

Electrochemical Characterisation

Nefazodone's electrochemical properties have been studied for its quantification in pharmaceuticals and biological matrices, providing insights into its analytical detection and monitoring in clinical and research applications (Uslu & Ozkan, 2002).

Psychosocial Functioning in Chronic Depression

Studies comparing Nefazodone, psychotherapy, and their combination have shown significant improvements in psychosocial functioning in patients with chronic depression. These findings underline Nefazodone's potential in comprehensive treatment plans that address both the psychological and social dimensions of depressive disorders (Hirschfeld et al., 2002).

Pharmacology and Clinical Efficacy

Comprehensive reviews of Nefazodone's pharmacology, clinical efficacy, and its role in treating depression and associated conditions like anxiety and sleep disturbances highlight its unique position among antidepressants. Its mechanism of action, involving serotonergic and noradrenergic modulation, offers a distinct therapeutic option, particularly for patients with specific treatment needs or those who experience adverse effects from other antidepressants (Laizure & Cyr, 2000).

Future Directions

Nefazodone has shown potential benefit in panic disorder and generalized anxiety disorder in several open-label studies, but no controlled studies have been conducted . Further long-term and comparative studies will provide a more accurate assessment of the relative place of nefazodone in the management of major depression .

properties

IUPAC Name

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32ClN5O2/c1-2-24-27-31(25(32)30(24)18-19-33-23-10-4-3-5-11-23)13-7-12-28-14-16-29(17-15-28)22-9-6-8-21(26)20-22/h3-6,8-11,20H,2,7,12-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBKIVRKKCLPHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

82752-99-6 (hydrochloride)
Record name Nefazodone [INN:BAN]
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DSSTOX Substance ID

DTXSID2023357
Record name Nefazodone
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Molecular Weight

470.0 g/mol
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Physical Description

Solid
Record name Nefazodone
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Solubility

32.6 [ug/mL] (The mean of the results at pH 7.4), 6.98e-02 g/L
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Mechanism of Action

Within the serotonergic system, nefazodone acts as an antagonist at type 2 serotonin (5-HT2) post-synaptic receptors and, like fluoxetine-type antidepressants, inhibits pre-synaptic serotonin (5-HT) reuptake. These mechanisms increase the amount of serotonin available to interact with 5-HT receptors. Within the noradrenergic system, nefazodone inhibits norepinephrine uptake minimally. Nefazodone also antagonizes alpha(1)-adrenergic receptors, producing sedation, muscle relaxation, and a variety of cardiovascular effects. Nefazodone's affinity for benzodiazepine, cholinergic, dopaminergic, histaminic, and beta or alpha(2)-adrenergic receptors is not significant.
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Product Name

Nefazodone

Color/Form

Crystals from 2-propanol/heptane

CAS RN

83366-66-9, 82752-99-6
Record name Nefazodone
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Melting Point

83-84 °C, Crystals from 2-propanol, with slow cooling yields a polymorph. MP: 186.0-187.0 °C. Also reported as crystals from ethanol. Nonhygroscopic. MP. 175-177 °C. Freely solluble in chloroform; soluble in propylene gylcol; slightly soluble in polyethylene glycol, water /Nefazodone hydrchloride/, 83 - 84 °C
Record name Nefazodone
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Record name Nefazodone
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Synthesis routes and methods

Procedure details

Nefazodone and two processes for its preparation have) been described in Canadian Patent 1,198,436 and in PCT/EP93/03119 published May 26, 1994. The '436 patent relates to the preparation of 2-phenoxyalkyl-1,2,4 triazol-3-one derivatives Scheme 1 below depicts the two different methods described in the '436 patent. ##STR1## 5-Ethyl-4-(2-phenoxyethyl)-2H-1,2,4-triazol-3-one, compound 1.3 is alkylated with 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine, compound 1.5 in the presence of base to give nefazodone. Alternatively, 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl-5-ethyl-4H-1,2,4-triazol-3-one, compound 1.4, is alkylated with 2-phenoxyethyl chloride in the presence of base to give nefazodone.
Name
3-[4-(3-chlorophenyl)-1-piperazinyl]propyl-5-ethyl-4H-1,2,4-triazol-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound 1.4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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